molecular formula C9H17Cl2N5O2 B11804647 (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride

Cat. No.: B11804647
M. Wt: 298.17 g/mol
InChI Key: VXTKCJPZTVTORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride typically involves multiple steps One common route starts with the nitration of 1-methyl-1H-pyrazole to introduce the nitro group at the 4-position This is followed by the formation of the pyrrolidine ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole: A simpler compound with similar structural features.

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Another compound with a pyrazole ring and nitro group, but with different substituents.

Uniqueness

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride is unique due to the combination of the pyrazole and pyrrolidine rings, as well as the presence of both nitro and methanamine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C9H17Cl2N5O2

Molecular Weight

298.17 g/mol

IUPAC Name

[1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H

InChI Key

VXTKCJPZTVTORL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.